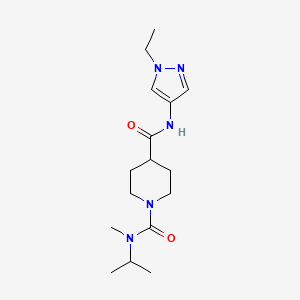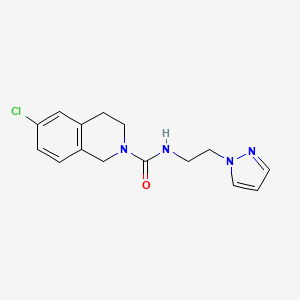
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide, also known as EPPDP, is a synthetic compound that belongs to the piperidine class of drugs. EPPDP has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein found in the brain that is involved in various cellular processes. By modulating the activity of the sigma-1 receptor, 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Studies have shown that 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors are important for the growth and survival of neurons in the brain. 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which are both factors that can contribute to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other cellular processes. However, one limitation is that 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide is a synthetic compound, which may limit its translational potential for clinical use.
Orientations Futures
There are several future directions for research on 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide. One area of interest is the potential use of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in these conditions. Another area of interest is the role of the sigma-1 receptor in other neurological disorders, such as depression and anxiety. Studying the effects of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in these conditions may provide new insights into the underlying mechanisms of these disorders.
Méthodes De Synthèse
The synthesis of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide involves the reaction of 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with 1-methyl-4-(2-propan-2-ylpiperidine-1-carbonyl) piperazine in the presence of a palladium catalyst. This reaction results in the formation of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has been shown to have a neuroprotective effect on neurons in the brain. This has led to research into the use of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-5-21-11-14(10-17-21)18-15(22)13-6-8-20(9-7-13)16(23)19(4)12(2)3/h10-13H,5-9H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFAJCUREXCWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2CCN(CC2)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7634277.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)


![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)


![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)